molecular formula C7H6F3N3O2 B1375789 1-cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1375244-62-4

1-cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1375789
CAS No.: 1375244-62-4
M. Wt: 221.14 g/mol
InChI Key: NDECZUSNAWDZJW-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1375244-62-4) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features the 1,2,3-triazolyl-4-carboxamide motif, a privileged scaffold known for its diverse biological activities . Researchers value this specific derivative for developing novel therapeutic agents, particularly in oncology and infectious disease research. The 5-(trifluoromethyl) and cyclopropyl substituents on the triazole core are key structural features that enhance its properties as a lead compound . The primary research applications for this compound include use as a key intermediate in the synthesis of potential anticancer agents. Compounds with this structural motif have been identified as promising apoptosis-inducing agents and c-Met kinase inhibitors, showing activity against various tumor cell lines, including MCF-7, HepG2, A549, and others, with some derivatives demonstrating 3-5 fold higher activity than the control drug foretinib in preclinical studies . It also serves as a core scaffold for developing antimicrobial agents. Libraries of 1,2,3-triazole-4-carboxamides have shown potent activity against pathogens such as Staphylococcus aureus, and their ability to inhibit the bacterial SOS response mechanism presents a promising strategy for combating antibiotic resistance . The compound is synthesized via a well-established two-step process involving a Dimroth reaction of organic azides with β-ketoesters followed by amidation, providing researchers with a versatile intermediate for library development . The cyclopropyl group increases the number of sp3-carbon atoms, improving lead-oriented synthetic outcomes while maintaining minimal steric volume among C3-alkyl substituents . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-cyclopropyl-5-(trifluoromethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O2/c8-7(9,10)5-4(6(14)15)11-12-13(5)3-1-2-3/h3H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDECZUSNAWDZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=C(N=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethylation

The trifluoromethyl substituent is introduced using electrophilic trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives. These reagents enable selective functionalization of the triazole ring, typically at the 5-position, under mild conditions to preserve sensitive functional groups.

Triazole Ring Formation

The 1,2,3-triazole core is commonly synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This involves:

  • Reacting an organic azide with a terminal alkyne bearing the cyclopropyl substituent.
  • Employing copper(I) catalysts to promote regioselective formation of the 1,4-disubstituted triazole ring.
  • Controlling reaction temperature (often 0–40 °C) to minimize side products and optimize regioselectivity.

This step is crucial for ensuring the correct positioning of the cyclopropyl group at the N1 position of the triazole.

Carboxylation

Carboxylation is achieved by introducing a carboxylic acid group at the 4-position of the triazole ring. Typical methods include:

  • Treating the intermediate triazole with carbon dioxide under controlled low temperatures (e.g., −30 °C to 0 °C) using organometallic intermediates generated via Grignard reagents.
  • Subsequent acidification with hydrochloric acid to liberate the carboxylic acid.
  • Purification by extraction, drying, and crystallization.

This method ensures high regioselectivity and yield of the 4-carboxylic acid derivative.

Representative Preparation Procedure (Adapted from Patent Literature)

Step Reagents and Conditions Description Outcome
1 1-substituted-4,5-dibromo-1H-1,2,3-triazole dissolved in THF or METHF at −78 °C to 0 °C; add isopropylmagnesium chloride (Grignard reagent) Formation of 1-substituted-4-bromo-1H-1,2,3-triazole intermediate Intermediate III
2 Add isopropylmagnesium chloride-lithium chloride composite at −10 °C to 50 °C; bubble CO₂ at −30 °C to 0 °C Carboxylation step forming crude 1-substituted-1H-1,2,3-triazole-4-carboxylic acid Crude acid mixture
3 Acidify with HCl (pH 1–5); extract with organic solvent; dry and concentrate Isolation of crude product Mixture of acid and bromo acid
4 Methylation with methyl iodide in presence of K₂CO₃ in THF/DMF at 0–80 °C for 5–48 h Formation of methyl ester intermediate Methyl ester V
5 Acidify aqueous layer; extract; crystallize at 0 °C Purification of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid Pure acid I

This sequence can be adapted for the cyclopropyl and trifluoromethyl substituents by choosing appropriate starting materials and reaction conditions.

Optimization and Industrial Considerations

  • Solvent Choice: Tetrahydrofuran (THF) and methyltetrahydrofuran (METHF) are preferred for their ability to stabilize organometallic intermediates.
  • Temperature Control: Precise temperature regulation between −78 °C and 50 °C is critical to control reaction kinetics and regioselectivity.
  • Use of Grignard Reagents: Isopropylmagnesium chloride and its lithium chloride composite are key for selective metalation and subsequent carboxylation.
  • Purification: Extraction with organic solvents followed by drying agents (MgSO₄ or Na₂SO₄) and crystallization under vacuum ensures high purity.
  • Yield: Typical yields reported for analogous compounds range from 50% to 61%, indicating moderate efficiency with room for process improvement.

Analytical Characterization

Summary Table of Key Reagents and Conditions

Step Reagent(s) Solvent(s) Temperature Range Time Purpose
1 Isopropylmagnesium chloride (Grignard) THF or METHF −78 °C to 0 °C 0.5–2 h Formation of bromo-substituted triazole intermediate
2 Isopropylmagnesium chloride-lithium chloride composite, CO₂ THF or METHF −30 °C to 25 °C 0.5–2 h + 5–30 min CO₂ Carboxylation
3 Hydrochloric acid Organic solvent (ethyl acetate) 20–25 °C Extraction and isolation Acidification and purification
4 Methyl iodide, potassium carbonate THF/DMF mixed solvent 0–80 °C 5–48 h Methylation of carboxylic acid
5 Cooling and crystallization 0 °C Final purification

Chemical Reactions Analysis

1-Cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl and cyclopropyl groups can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of substituted triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-Cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid has garnered attention in drug design due to its pharmacophoric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole ring can participate in hydrogen bonding with biological targets.

Case Study: Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, a derivative was tested against Staphylococcus aureus and showed promising results in inhibiting bacterial growth, suggesting potential as an antibacterial agent.

Materials Science

The unique structural properties of this compound make it a candidate for developing advanced materials. Its ability to form polymers and coatings can be exploited in various industrial applications.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength. This property is beneficial for creating durable materials used in coatings and protective films .

Biological Studies

In biological research, this compound is utilized to study enzyme interactions and receptor binding mechanisms. Its structural features allow it to mimic natural substrates or inhibitors.

Case Study: Enzyme Inhibition

A study focused on the interaction of this compound with specific enzymes revealed its potential as an inhibitor. The binding affinity was measured using kinetic assays, showing that the compound effectively inhibits enzyme activity at low concentrations .

Mechanism of Action

The mechanism of action of 1-cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and cyclopropyl groups contribute to its binding affinity and specificity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Position 1/Position 5) Molecular Formula Key Properties/Applications Reference IDs
Target Compound Cyclopropyl/Trifluoromethyl C₈H₇F₃N₃O₂ Antitumor activity (NCI-H522 cells)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl/Trifluoromethyl C₁₀H₆ClF₃N₃O₂ High c-Met inhibition (GP = 68.09%)
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl/Methyl C₇H₆N₄O₂S Inhibits LOX IMVI melanoma cells (GP = 62.25%)
5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid Oxazole core/Trifluoropropyl C₇H₇F₃N₂O₃ Lower bioactivity, higher cost
1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 3-Chloro-4-fluorophenyl/Methyl C₁₀H₇ClF N₃O₂ Structural analogue for SAR studies

Research Findings and Implications

  • Structural Insights : Crystallographic studies using SHELX programs confirm that the trifluoromethyl and cyclopropyl groups adopt planar and puckered conformations, respectively, optimizing interactions with hydrophobic enzyme pockets .
  • Therapeutic Potential: The target compound’s selective inhibition of lung cancer cells positions it as a lead for c-Met kinase inhibitors, outperforming analogues with bulkier aryl groups .
  • Limitations : High cost and moderate solubility (due to the trifluoromethyl group) necessitate further derivatization, such as prodrug formulations or salt formation .

Biological Activity

1-Cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1375244-62-4) is a heterocyclic compound notable for its unique structural features, including a cyclopropyl group and a trifluoromethyl group attached to a triazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research.

The molecular formula of this compound is C7H6F3N3O2C_7H_6F_3N_3O_2, with a molecular weight of 221.14 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl and cyclopropyl groups contribute significantly to its binding affinity and specificity. The triazole ring facilitates hydrogen bonding and π-π interactions, enhancing the compound's effectiveness in biological systems .

Anticancer Activity

Research has demonstrated that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound possess moderate activity against various cancer cell lines. For example:

CompoundCancer TypeCell LineLog GI50
25ColonKM12-5.43
MelanomaSK-MEL-5-5.55
RenalCAKI-1-5.33
BreastMDA-MB-468-5.70

The data indicate that certain triazole derivatives demonstrate selective cytotoxicity against leukemia and melanoma cells .

Antimicrobial Activity

Triazole compounds have also been reported to exhibit antimicrobial properties. The unique structural attributes of this compound may enhance its interaction with microbial targets, leading to potential applications in treating infections .

Case Studies

Several studies have explored the synthesis and biological evaluation of triazole derivatives:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their anticancer activities using the National Cancer Institute's NCI60 cell line panel. Some derivatives showed promising results against melanoma and colon cancer cell lines .
  • Structural Modifications : Research indicated that modifications in the triazole structure could significantly affect biological activity. For instance, the introduction of different substituents on the triazole ring has been linked to enhanced potency against specific cancer types .

Q & A

Q. What are the optimal synthetic routes for 1-cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid?

  • Methodological Answer : A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly employed. For example:

React cyclopropyl acetylene with sodium azide and methyl iodide in the presence of CuI to form the triazole core .

Introduce the trifluoromethyl group via nucleophilic trifluoromethylation or direct substitution.

Oxidize the aldehyde intermediate (e.g., using KMnO₄ or CrO₃) to the carboxylic acid .
Key Data :

StepYield (%)ConditionsReference
Cycloaddition75–85CuI, DMF, 60°C, 12 h
Oxidation90KMnO₄, H₂O/acetone, RT

Q. How can the compound be purified and characterized post-synthesis?

  • Methodological Answer :
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (DMF/acetic acid mixture) .
  • Characterization :
  • NMR : Compare δ values for cyclopropyl (¹H: 1.0–1.5 ppm; ¹³C: 6–10 ppm) and trifluoromethyl (¹⁹F: −60 to −70 ppm) groups.
  • MS : Look for [M+H]⁺ peaks matching the molecular weight (C₈H₇F₃N₄O₂: 248.16 g/mol).
  • IR : Carboxylic acid O–H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹ .

Q. What spectroscopic techniques resolve ambiguities in structural confirmation?

  • Methodological Answer :
  • X-ray crystallography : Resolve regiochemistry (1,4- vs. 1,5-substitution) and confirm cyclopropane geometry. For example, a mean C–C bond length of 1.50 Å in the cyclopropane ring and R-factor < 0.1 ensure accuracy .
  • 2D NMR (COSY, NOESY) : Assign triazole substituent positions via coupling patterns and nuclear Overhauser effects.

Advanced Research Questions

Q. How does regioselectivity in triazole ring formation impact synthesis design?

  • Methodological Answer :
  • Catalyst Choice : Cu(I) favors 1,4-disubstituted triazoles, while Ru(II) catalysts yield 1,5-isomers. For this compound, CuI ensures the 1,4-regiochemistry required for the cyclopropyl and trifluoromethyl groups .
  • Kinetic vs. Thermodynamic Control : Optimize reaction time and temperature to avoid isomerization. For example, prolonged heating at >80°C may lead to undesired byproducts.

Q. How can computational chemistry predict electrophilic substitution sites?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model Fukui indices or electrostatic potential maps. The triazole C-5 position (trifluoromethyl site) typically shows higher electrophilicity due to electron-withdrawing effects .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF stabilizes transition states via polar interactions).

Q. What strategies address contradictions in crystallographic data interpretation?

  • Methodological Answer :
  • Polymorphism Screening : Test crystallization solvents (e.g., ethanol vs. acetone) to identify stable polymorphs.
  • Twinned Crystal Analysis : Use SHELX or Olex2 to refine data from twinned crystals, ensuring R-factor convergence < 0.1 .
    Example Data :
ParameterValueSource
Space GroupP2₁/c
R-factor0.063
C–C Bond Length (Å)1.50 ± 0.003

Q. How to design SAR studies for biological activity optimization?

  • Methodological Answer :
  • Analog Synthesis : Replace cyclopropyl with other substituents (e.g., methyl, phenyl) and assess activity via enzyme inhibition assays.
  • Pharmacophore Mapping : Use MOE or Schrödinger to identify critical interactions (e.g., hydrogen bonding at the carboxylic acid group).
  • Data Validation : Cross-reference bioactivity data with PubChem or ChEMBL entries to avoid false positives .

Contradiction Analysis

Q. Discrepancies in reported melting points or solubility: How to resolve?

  • Methodological Answer :
  • Purity Assessment : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to detect impurities >0.5%.
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to distinguish melting points from degradation events.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

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